(5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one
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Overview
Description
Swertiamarin is a secoiridoid glycoside primarily extracted from the Indian medicinal plant Enicostema axillare (Lam). It is known for its diverse biological activities, including anti-atherosclerotic, antidiabetic, anti-inflammatory, and antioxidant effects . Swertiamarin has been traditionally used in various folk medicines and has gained attention for its potential therapeutic applications.
Preparation Methods
Swertiamarin can be isolated from plants like Enicostema littorale and Swertia chirata. The extraction process typically involves the use of solvents such as methanol or ethanol. The plant material is dried, powdered, and subjected to solvent extraction. The extract is then purified using techniques like liquid chromatography .
For industrial production, High-Performance Liquid Chromatography (HPLC) is commonly used to ensure the purity and consistency of swertiamarin. The mobile phase often consists of methanol and water in varying ratios .
Chemical Reactions Analysis
Swertiamarin undergoes various chemical reactions, including:
Oxidation: Swertiamarin can be oxidized to form gentianine, a compound with significant pharmacological activities.
Reduction: Reduction of swertiamarin can yield erythrocentaurin, another bioactive compound.
Substitution: Swertiamarin can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are gentianine and erythrocentaurin .
Scientific Research Applications
Chemistry: Swertiamarin is used as a lead compound in the synthesis of new pharmacologically active molecules.
Medicine: Swertiamarin exhibits hepatoprotective, antidiabetic, and anti-inflammatory properties. .
Mechanism of Action
Swertiamarin exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
Swertiamarin is often compared with other secoiridoid glycosides like amarogentin and gentiopicroside. While all these compounds exhibit similar biological activities, swertiamarin is unique due to its broader range of therapeutic effects and higher bioavailability .
Similar Compounds
Amarogentin: Known for its anticancer and hepatoprotective properties.
Gentiopicroside: Exhibits anti-inflammatory and antioxidant activities.
Swertiamarin stands out due to its extensive therapeutic potential and diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C16H22O10 |
---|---|
Molecular Weight |
374.34 g/mol |
IUPAC Name |
(3S,4R)-4-ethenyl-4a-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one |
InChI |
InChI=1S/C16H22O10/c1-2-7-14(24-6-8-13(21)23-4-3-16(7,8)22)26-15-12(20)11(19)10(18)9(5-17)25-15/h2,6-7,9-12,14-15,17-20,22H,1,3-5H2/t7-,9+,10+,11-,12+,14-,15-,16?/m0/s1 |
InChI Key |
HEYZWPRKKUGDCR-MQADLURCSA-N |
Isomeric SMILES |
C=C[C@H]1[C@@H](OC=C2C1(CCOC2=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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